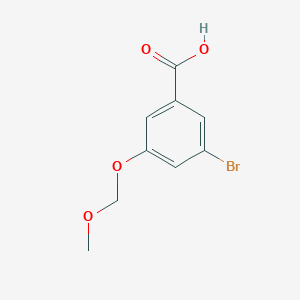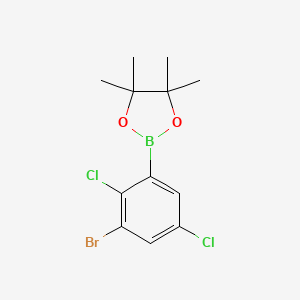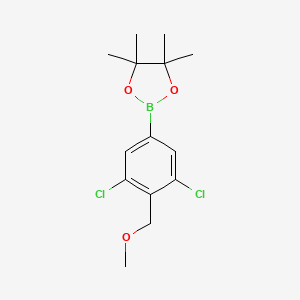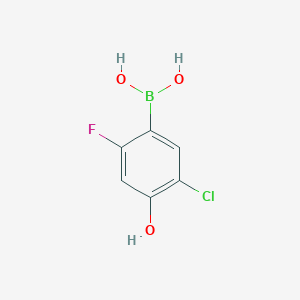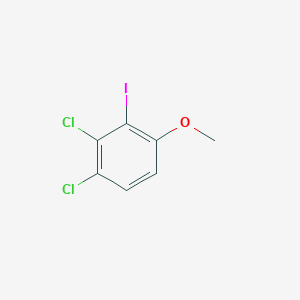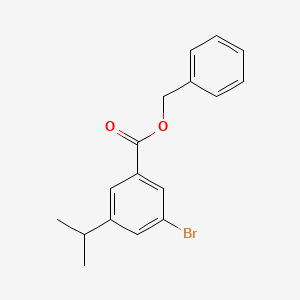
4-(Phenylmethoxy)-1-naphthalenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylmethoxy)-1-naphthalenemethanol (4-PMN) is a synthetic compound derived from the naphthalene family of compounds. This compound has been used in scientific research for a variety of purposes, including as a model compound for investigating the biochemical and physiological effects of drugs. 4-PMN has been studied in the laboratory for its potential therapeutic benefits and its ability to interact with several different biological systems.
科学研究应用
4-(Phenylmethoxy)-1-naphthalenemethanol has been used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of drugs. It has also been studied for its potential therapeutic benefits and its ability to interact with several different biological systems. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been used to study the pharmacology of the serotonin system and to investigate the effects of drugs on the central nervous system.
作用机制
The mechanism of action of 4-(Phenylmethoxy)-1-naphthalenemethanol is not completely understood. However, it is believed that 4-(Phenylmethoxy)-1-naphthalenemethanol is metabolized by cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It is also believed that 4-(Phenylmethoxy)-1-naphthalenemethanol may act as an agonist or antagonist of certain receptors, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Phenylmethoxy)-1-naphthalenemethanol have been studied in laboratory models. It has been found to have a number of effects, including the inhibition of the serotonin transporter and the stimulation of serotonin release from neurons. It has also been found to have an inhibitory effect on the reuptake of dopamine and norepinephrine. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been found to have an effect on the regulation of the hypothalamic-pituitary-adrenal axis.
实验室实验的优点和局限性
The use of 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has been found to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to using 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments. For example, its effects on the central nervous system are not completely understood, and its effects on the hypothalamic-pituitary-adrenal axis are not yet fully understood.
未来方向
There are a number of potential future directions for the use of 4-(Phenylmethoxy)-1-naphthalenemethanol in scientific research. These include further studies into its effects on the serotonin system, its effects on the regulation of the hypothalamic-pituitary-adrenal axis, and its potential therapeutic benefits. In addition, further research could be conducted into its potential interactions with other biological systems, such as the immune system and the cardiovascular system. Finally, further studies could be conducted into its potential use as a model compound for investigating the biochemical and physiological effects of drugs.
合成方法
The synthesis method for 4-(Phenylmethoxy)-1-naphthalenemethanol involves the reaction of 1-naphthol with 4-methoxyphenol in the presence of an acid catalyst. This reaction results in the formation of 4-(Phenylmethoxy)-1-naphthalenemethanol, which is then isolated by means of chromatography. The reaction is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
(4-phenylmethoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMHOSDOSUSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylmethoxy)-1-naphthalenemethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

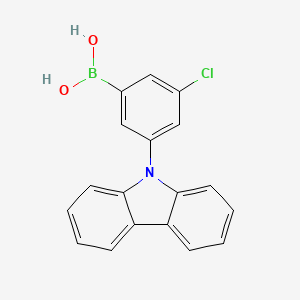
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)


